molecular formula C18H21NO3 B5976248 N-(2-ethoxyphenyl)-2-phenoxybutanamide

N-(2-ethoxyphenyl)-2-phenoxybutanamide

Cat. No. B5976248
M. Wt: 299.4 g/mol
InChI Key: QYZKHAFHJQEQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-phenoxybutanamide, commonly known as etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. Etofenamate is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.48 g/mol.

Mechanism of Action

Etofenamate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By reducing the production of prostaglandins, etofenamate helps to reduce inflammation and pain.
Biochemical and Physiological Effects:
Etofenamate has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce fever and swelling in animal models.

Advantages and Limitations for Lab Experiments

Etofenamate is a widely used N-(2-ethoxyphenyl)-2-phenoxybutanamide in laboratory experiments due to its potent anti-inflammatory and analgesic properties. However, it should be noted that etofenamate may have limitations in certain experiments due to its potential side effects and toxicity.

Future Directions

There are several future directions for research on etofenamate. These include:
1. Investigating the potential use of etofenamate in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease.
2. Studying the effects of etofenamate on different types of cells and tissues to better understand its mechanism of action.
3. Developing new formulations of etofenamate to improve its efficacy and reduce its potential side effects.
4. Investigating the potential use of etofenamate in combination with other drugs to enhance its therapeutic effects.
In conclusion, etofenamate is a promising N-(2-ethoxyphenyl)-2-phenoxybutanamide that has been extensively studied for its anti-inflammatory and analgesic properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

Etofenamate can be synthesized by reacting 2-ethoxyphenol with 2-chlorobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phenol in the presence of a catalyst such as zinc chloride to form etofenamate.

Scientific Research Applications

Etofenamate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are responsible for the inflammation and pain associated with various conditions such as arthritis and menstrual cramps.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-16(22-14-10-6-5-7-11-14)18(20)19-15-12-8-9-13-17(15)21-4-2/h5-13,16H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZKHAFHJQEQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OCC)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-phenoxybutanamide

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